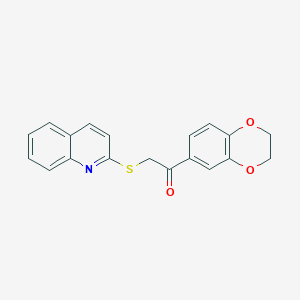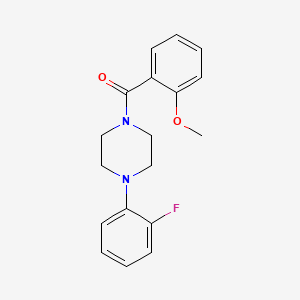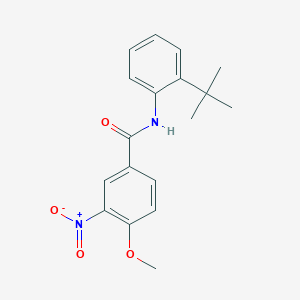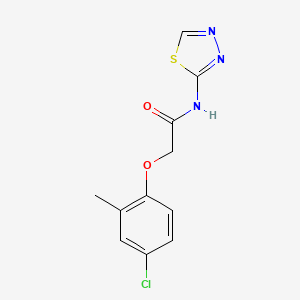
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as FMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMH is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have antimicrobial and anticancer properties, and it has been studied as a potential drug candidate for the treatment of various diseases. In agriculture, this compound has been studied for its potential use as a pesticide, and it has been shown to have insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use as a dye and as a corrosion inhibitor.
作用機序
The mechanism of action of N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme β-glucosidase, which is involved in the breakdown of cellulose in plants. In cancer cells, this compound has been shown to inhibit the activity of the protein Hsp90, which is involved in the folding and stabilization of other proteins in the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In medicine, this compound has been shown to have cytotoxic effects on cancer cells, and it has been shown to inhibit the growth of various bacteria and fungi. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, and it has been shown to inhibit the growth of certain plant pathogens. In material science, this compound has been shown to have dyeing and corrosion inhibition properties.
実験室実験の利点と制限
One advantage of using N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for various research fields. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several potential future directions for research on N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide, including further studies on its mechanism of action and its potential applications in medicine, agriculture, and material science. In medicine, this compound could be studied further as a potential drug candidate for the treatment of various diseases, including cancer. In agriculture, this compound could be studied further as a potential pesticide for the control of plant pathogens and insect pests. In material science, this compound could be studied further for its potential use as a dye and as a corrosion inhibitor in various applications. Additionally, further studies on the toxicity and safety of this compound in various applications could be conducted to ensure its safe use in the future.
合成法
N'-(2-furylmethylene)-5-methyl-3-thiophenecarbohydrazide has been synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other methods of synthesis include the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of sodium acetate, and the reaction of 5-methyl-3-thiophenecarbohydrazide with furfural in the presence of p-toluenesulfonic acid.
特性
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-5-9(7-16-8)11(14)13-12-6-10-3-2-4-15-10/h2-7H,1H3,(H,13,14)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAODNSSOFVUMDK-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)




![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)